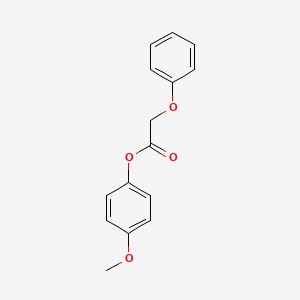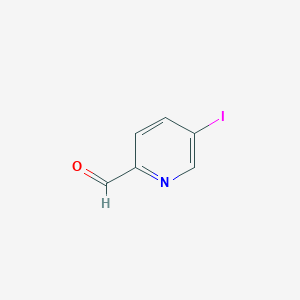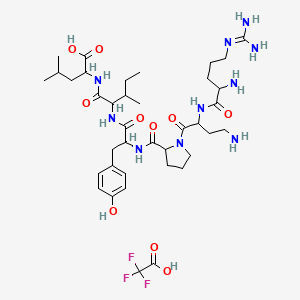
(Dab9)-Neurotensin (8-13)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dab9)-Neurotensin (8-13) is a synthetic peptide derivative of the naturally occurring neurotensin, a 13-amino acid neuropeptide. Neurotensin is known for its role in modulating dopamine signaling, pain perception, and gastrointestinal function. The modification at the ninth position with 2,4-diaminobutyric acid (Dab) enhances the stability and bioactivity of the peptide, making it a valuable tool in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Dab9)-Neurotensin (8-13) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Deprotection Steps: Removing protecting groups from amino acids using trifluoroacetic acid (TFA).
Cleavage from Resin: Releasing the peptide from the resin with a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: While SPPS is the primary method for laboratory-scale synthesis, industrial production may involve large-scale SPPS or recombinant DNA technology to produce the peptide in microbial systems.
Analyse Des Réactions Chimiques
Types of Reactions: (Dab9)-Neurotensin (8-13) can undergo various chemical reactions, including:
Oxidation: The peptide may be oxidized at methionine residues using oxidizing agents like hydrogen peroxide.
Reduction: Disulfide bonds within the peptide can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted using site-directed mutagenesis or chemical modification techniques.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis kits, chemical modification reagents like N-hydroxysuccinimide (NHS) esters.
Major Products:
Oxidation: Oxidized peptide with modified methionine residues.
Reduction: Reduced peptide with cleaved disulfide bonds.
Substitution: Peptide variants with substituted amino acid residues.
Applications De Recherche Scientifique
(Dab9)-Neurotensin (8-13) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating neurotransmitter release and receptor interactions.
Medicine: Explored for its potential therapeutic effects in pain management, schizophrenia, and gastrointestinal disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
(Dab9)-Neurotensin (8-13) exerts its effects by binding to neurotensin receptors (NTS1, NTS2, and NTS3) on the cell surface. This binding activates intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the release of inositol triphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, trigger calcium release from intracellular stores and activate protein kinase C (PKC), resulting in various cellular responses such as neurotransmitter release and modulation of pain perception.
Comparaison Avec Des Composés Similaires
Neurotensin (1-13): The full-length natural peptide with similar biological functions but lower stability.
Neurotensin (8-13): A shorter fragment with reduced activity compared to (Dab9)-Neurotensin (8-13).
Neurotensin Analogues: Various synthetic analogues with modifications at different positions to enhance stability and bioactivity.
Uniqueness: (Dab9)-Neurotensin (8-13) is unique due to the incorporation of 2,4-diaminobutyric acid at the ninth position, which significantly enhances its stability and bioactivity compared to other neurotensin fragments and analogues. This makes it a valuable tool for studying neurotensin receptor interactions and developing peptide-based therapeutics.
Propriétés
IUPAC Name |
2-[[2-[[2-[[1-[4-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60N10O8.C2HF3O2/c1-5-21(4)29(33(51)44-27(35(53)54)18-20(2)3)45-31(49)26(19-22-10-12-23(47)13-11-22)43-32(50)28-9-7-17-46(28)34(52)25(14-15-37)42-30(48)24(38)8-6-16-41-36(39)40;3-2(4,5)1(6)7/h10-13,20-21,24-29,47H,5-9,14-19,37-38H2,1-4H3,(H,42,48)(H,43,50)(H,44,51)(H,45,49)(H,53,54)(H4,39,40,41);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQJZSFSWJGXCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCN)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H61F3N10O10 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
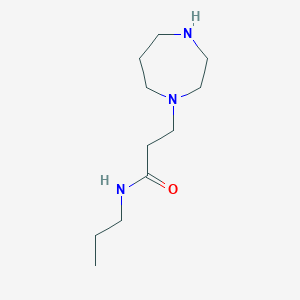
![2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095381.png)
![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15095383.png)
![3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B15095393.png)
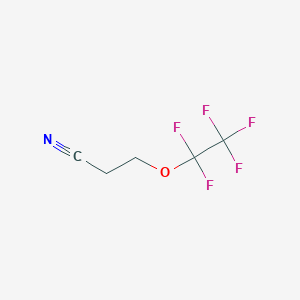
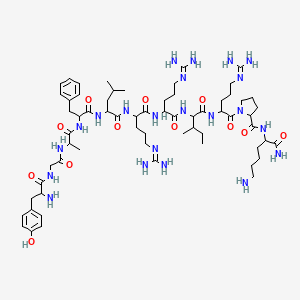
![Tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B15095414.png)
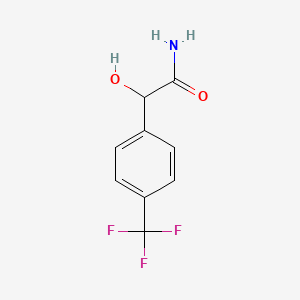
![6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]-](/img/structure/B15095423.png)
![2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095440.png)
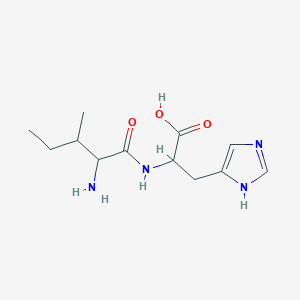
![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride](/img/structure/B15095460.png)
